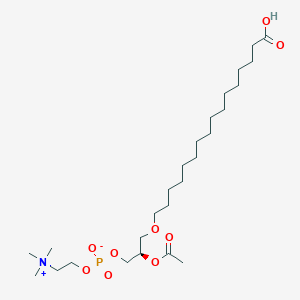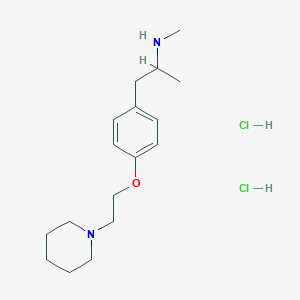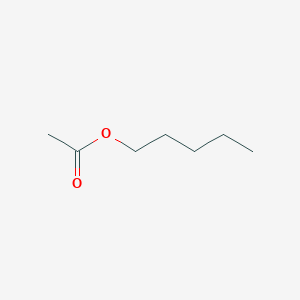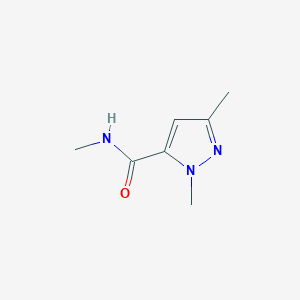
Tridécane
Vue d'ensemble
Description
C₁₃H₂₈ . C'est un liquide incolore, combustible, avec une odeur semblable à celle de l'essence. Le tridécane est principalement utilisé comme composant dans divers carburants et solvants .
Applications De Recherche Scientifique
Le tridécane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme étalon en chromatographie en phase gazeuse pour l'analyse de mélanges complexes d'hydrocarbures.
Biologie : Agit comme une phéromone de dispersion/agrégation chez certaines espèces d'insectes, telles que la punaise verte du Sud.
Médecine : Employé dans la formulation de certains produits pharmaceutiques comme solvant.
Industrie : Utilisé comme chasseur de distillation dans la purification d'autres produits chimiques
5. Mécanisme d'action
Le this compound exerce ses effets principalement par ses propriétés physiques plutôt que par des interactions moléculaires spécifiques. En tant que solvant non polaire, il peut dissoudre d'autres substances non polaires, facilitant diverses réactions et processus chimiques. Dans les systèmes biologiques, le rôle du this compound comme phéromone implique son interaction avec les récepteurs olfactifs des insectes, déclenchant des réponses comportementales .
Composés similaires :
Dodécane (C₁₂H₂₆): Un autre alcane avec un atome de carbone de moins que le this compound. Il partage des propriétés physiques et chimiques similaires, mais a un point d'ébullition légèrement inférieur.
Tétradécane (C₁₄H₃₀): Un alcane avec un atome de carbone de plus que le this compound.
Unicité du this compound : La position unique du this compound dans la série des alcanes, avec treize atomes de carbone, lui confère des points d'ébullition et de fusion spécifiques qui le rendent approprié pour des applications industrielles et de recherche particulières. Son rôle de phéromone chez certaines espèces d'insectes le distingue également des autres alcanes .
Safety and Hazards
Tridecane is combustible and may be fatal if swallowed and enters airways . It may cause long-lasting harmful effects to aquatic life . Repeated exposure may cause skin dryness or cracking . It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .
Orientations Futures
Tridecane is a natural alternative to cyclomethicone, combining high spreadability with a comparable level of pigment wetting power . It is around 6 times lighter than MCT oil and around ½ the weight of the Natural Silicone Alternative . This suggests that Tridecane could be increasingly used in cosmetics and personal care products in the future .
Mécanisme D'action
Target of Action
It has been found to be produced by certain insects such as the southern green shield bug and the stink bug cosmopepla bimaculata, possibly serving as a defense against predators .
Mode of Action
It has been observed to have self-diffusion properties in macroporous kaolinite, a raw material for the production of chemically inert membranes . This suggests that Tridecane may interact with its environment through physical rather than biochemical means.
Biochemical Pathways
It has been observed to induce systemic resistance in plants when produced by certain bacteria . This suggests that Tridecane may indirectly influence biochemical pathways by triggering defensive responses in organisms.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tridecane are not well studied. As an alkane, it is expected to have low solubility in water and high solubility in organic solvents. Its absorption and distribution in biological systems would likely depend on its physical properties, including its size and hydrophobicity .
Result of Action
It has been observed to induce systemic resistance in plants when produced by certain bacteria . This suggests that Tridecane may have a role in modulating immune responses in certain organisms.
Action Environment
The action of Tridecane is likely to be influenced by environmental factors such as temperature and salinity . For example, the self-diffusion of Tridecane in kaolinite has been observed to be affected by temperature . Furthermore, the induction of systemic resistance in plants by Tridecane-producing bacteria has been observed to be influenced by environmental conditions .
Analyse Biochimique
Cellular Effects
The cellular effects of Tridecane are not well-documented. Given its hydrophobic nature, it is likely that Tridecane interacts minimally with cellular processes. One study found that Tridecane elicited induction of systemic resistance against P. syringae in Arabidopsis seedlings .
Metabolic Pathways
The metabolic pathways involving Tridecane are not well-characterized. As an alkane, it is not readily metabolized by common biochemical pathways. Some microorganisms, such as Candida tropicalis, have been found to metabolize Tridecane .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le tridécane peut être synthétisé par hydrogénation catalytique du tridécène, un hydrocarbure insaturé. Ce processus implique généralement l'utilisation d'un catalyseur métallique tel que le palladium ou le platine sous haute pression et à haute température.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent obtenu comme sous-produit lors du raffinage du pétrole. Il est séparé des autres hydrocarbures par distillation fractionnée, un processus qui exploite les différences de points d'ébullition des différents composants .
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation, généralement en présence d'oxydants forts tels que le permanganate de potassium ou l'acide chromique. Les principaux produits de ces réactions sont le tridécanol et l'acide tridécanoïque.
Réduction : Bien que le this compound lui-même soit un hydrocarbure saturé et ne subisse pas facilement de réduction, ses dérivés peuvent être réduits en utilisant des agents réducteurs courants comme l'hydrure de lithium et d'aluminium.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier l'halogénation.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, acide chromique.
Réduction : Hydrure de lithium et d'aluminium.
Substitution : Chlore, brome, lumière UV.
Principaux produits :
Oxydation : Tridécanol, acide tridécanoïque.
Réduction : Dérivés du this compound.
Substitution : Chlorure de tridécyle, bromure de tridécyle.
Comparaison Avec Des Composés Similaires
Dodecane (C₁₂H₂₆): Another alkane with one less carbon atom than tridecane. It shares similar physical and chemical properties but has a slightly lower boiling point.
Tetradecane (C₁₄H₃₀): An alkane with one more carbon atom than tridecane.
Uniqueness of Tridecane: Tridecane’s unique position in the alkane series, with thirteen carbon atoms, gives it specific boiling and melting points that make it suitable for particular industrial and research applications. Its role as a pheromone in certain insect species also distinguishes it from other alkanes .
Propriétés
IUPAC Name |
tridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFAKIEWZDVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tridecane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tridecane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027266 | |
| Record name | Tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor., Liquid, A clear, straw-yellow, oily liquid; [CAMEO] | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tridecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tridecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
455.7 °F at 760 mmHg (NTP, 1992), 235.4 °C, 235.00 to 236.00 °C. @ 760.00 mm Hg | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Tridecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tridecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
175 °F (USCG, 1999), 94 °C (201 °F) - closed cup | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Tridecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.0047 mg/L, Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, 4.7e-06 mg/mL at 25 °C | |
| Record name | n-Tridecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tridecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.756 (USCG, 1999) - Less dense than water; will float, 0.7564 g/cu cm at 20 °C | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Tridecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
less than 0.52 mmHg (USCG, 1999), 0.05 [mmHg], 0.0375 mm Hg at 25 °C | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tridecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Tridecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, An oily straw yellow clear liquid | |
CAS No. |
629-50-5 | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Tridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3LZF0L939 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Tridecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tridecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.1 °F (NTP, 1992), -5.35 °C, -5.5 °C | |
| Record name | TRIDECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Tridecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tridecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tridecane?
A1: Tridecane has the molecular formula C13H28 and a molecular weight of 184.36 g/mol.
Q2: Are there any unique spectroscopic features of tridecane?
A2: While tridecane has characteristic infrared (IR) absorption bands for C-H and C-C bonds, its most distinctive spectroscopic feature might be the alternating pattern of its electron spin resonance (ESR) spectra when irradiated with γ-rays at low temperatures (77K). This pattern, which arises from the formation of alkyl radicals, depends on the even or odd number of carbon atoms in the n-alkane chain and provides information about its physical state and molecular packing within confined spaces like the nanochannels of MCM-41 silica. []
Q3: Is tridecane compatible with polyethylene?
A3: Yes, tridecane shows good compatibility with polyethylene and is often used as a model system to study pre-breakdown phenomena in polyethylene insulation materials. [] The similarities in their energy bands and high-field conductivity behaviors make tridecane a suitable model for understanding polyethylene's response to fast electrical transients. []
Q4: How does the solid-liquid phase transition of tridecane affect its properties?
A4: The phase transition of tridecane from liquid to solid has minimal impact on its pre-breakdown properties, including inception voltage, light emission, and charge injection. [] This observation suggests that electrical treeing, the process leading to insulation breakdown, primarily occurs in the amorphous regions of solid polyethylene, which share structural similarities with liquid n-alkanes like tridecane. []
Q5: How stable is tridecane under high-voltage conditions?
A5: Tridecane, like other hydrocarbons, can undergo breakdown under high-voltage stress, leading to the formation of streamers in the liquid phase and electrical trees in the solid phase. [] The addition of specific compounds, like trichloroethene (TCE), can influence this breakdown behavior. TCE, for example, increases pre-inception currents and reduces the inception voltage in tridecane, potentially due to trap-assisted conduction. []
Q6: Can tridecane be catalytically converted to other valuable products?
A6: Yes, tridecane can be catalytically converted to tridecane dicarboxylic acid diethyl ester using ethyl alcohol and a cation exchange resin catalyst. [] This process, optimized for high yield (about 98.4%), highlights the potential for transforming tridecane into useful chemical intermediates. []
Q7: Can tridecane serve as a feedstock for biorenewable fuels?
A7: Yes, n-tridecane is a significant component of biofuel mixtures produced through the pyrolysis of microalgae co-cultured with specific bacteria and archaea under anaerobic conditions. [] The length and composition of n-alkanes in these biofuels, including tridecane, vary depending on the lipid content and composition of the microalgae used. []
Q8: Have computational methods been used to study tridecane?
A8: Yes, density functional theory (DFT) simulations have been employed to calculate field-dependent ionization and excitation energies of tridecane. [] These calculations help explain the high-field conductivity observed in tridecane, providing insights into the electronic behavior of this alkane under high-voltage stress. []
Q9: How do structural modifications to tridecane affect its properties?
A9: While there's limited information on specific structural modifications to tridecane itself, studies on related n-alkanes highlight the impact of chain length on their properties. For instance, in the context of biofuel production, the length of the n-alkane chains in the biofuel mixture is directly influenced by the length of the alkenes and alkenones present in the source microalgae. [] This suggests that modifying the chain length of tridecane could potentially alter its suitability for specific applications.
Q10: What analytical techniques are commonly used to study tridecane?
A10: A range of analytical methods are employed to characterize and quantify tridecane in various matrices. Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify tridecane, particularly in complex mixtures like biofuels, insect secretions, and environmental samples. [, , , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy, especially pulsed magnetic field gradient NMR, are used to study the self-diffusion and molecular dynamics of tridecane in porous media. []
Q11: Does tridecane pose any environmental risks?
A11: While tridecane is biodegradable, its release into the environment, particularly in large quantities, could have ecological consequences. For instance, the presence of tridecane in fuel spills can impact soil microbial communities and affect the biodegradation of other hydrocarbons.
Q12: Are there any specific concerns regarding tridecane contamination in food production?
A12: Yes, the brown marmorated stink bug (BMSB), a pest that releases tridecane as a stress compound, poses a potential contamination risk in agriculture, particularly for grapes used in winemaking. Studies have shown that tridecane levels in wine made from BMSB-contaminated grapes can impact wine quality, with pressing identified as a critical stage for tridecane release. [, ] Although tridecane itself might not directly cause off-flavors, its presence can indicate contamination by other BMSB-related compounds that negatively affect wine quality. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B166319.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)





![Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]-](/img/structure/B166343.png)





